2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
121820-25-5 |
|---|---|
Molecular Formula |
C21H15N |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-[2-(9H-fluoren-9-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H15N/c22-14-13-15-7-1-2-8-16(15)21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13H2 |
InChI Key |
AXYMXSMLEMOBQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Construction of the 2 2 9h Fluoren 9 Yl Phenyl Acetonitrile Framework
Direct Cyanomethylation Approaches to Fluorene (B118485) Systems
Direct functionalization of the C(sp³)–H bond at the 9-position of fluorene offers an atom-economical and efficient route to introduce a cyanomethyl group. These approaches can be broadly categorized into metal-free oxidative methods and strategies employing transition-metal catalysts.
Metal-Free Oxidative C(sp³)-H Cyanomethylation
A novel and efficient metal-free method has been developed for the cyanomethylenation of substituted fluorenes. nih.govrsc.orgrsc.org This protocol achieves the cross-coupling between a C(sp³)–H bond on the fluorene and an α-C(sp³)–H bond of an alkyl nitrile, such as acetonitrile (B52724), to form a new C-C bond and a quaternary carbon center. nih.govrsc.orgrsc.org The reaction proceeds via an oxidative radical pathway, initiated by the thermal decomposition of an oxidant like di-tert-butyl peroxide (t-BuOOt-Bu). nih.gov
The proposed mechanism begins with the decomposition of t-BuOOt-Bu at high temperatures to generate a tert-butoxyl radical. nih.gov This radical then abstracts a hydrogen atom from the C9 position of the fluorene, a process favored by the relatively weak C-H bond (72 kcal/mol), to form a fluorenyl radical. nih.gov Concurrently, another tert-butoxyl radical abstracts a hydrogen atom from acetonitrile to produce a cyanomethyl radical. nih.gov The subsequent coupling of the fluorenyl radical and the cyanomethyl radical yields the desired cyanomethylated fluorene product. nih.gov
The efficiency of the metal-free cyanomethylation is highly dependent on the reaction conditions. nih.gov Extensive optimization studies have been conducted to maximize the yield of the desired product. Key parameters investigated include the choice of oxidant, temperature, and reagent concentration.
The reaction between 9-phenyl-9H-fluorene and acetonitrile was systematically optimized. nih.gov Using t-BuOOt-Bu as the oxidant proved effective. The stoichiometry of the oxidant was found to be crucial; increasing the equivalents of t-BuOOt-Bu generally led to higher yields, with 6 equivalents being optimal. nih.gov The reaction temperature also plays a critical role, with 125 °C identified as the ideal temperature to ensure efficient radical generation without promoting undesirable side reactions. nih.gov
| Entry | Oxidant (Equivalents) | Additive (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
|---|
Data for the table is derived from studies on the cyanomethylation of 9-phenyl-9H-fluorene. nih.gov
A significant enhancement in the reaction yield was observed with the introduction of carboxylic acid additives. nih.gov While the initial coupling of 9-phenyl-9H-fluorene with acetonitrile provided the product in a moderate yield, the addition of a carboxylic acid, specifically pivalic acid (PivOH), substantially improved the outcome. nih.gov
The optimal conditions were ultimately identified as using 6 equivalents of t-BuOOt-Bu and 2 equivalents of PivOH at 125 °C for 23 hours. nih.gov Under these conditions, the yield of the cyanomethylated product increased significantly. nih.gov The precise role of the carboxylic acid is not fully elucidated but is believed to facilitate the radical process. This optimized protocol was successfully applied to a range of fluorene substrates bearing both electron-donating and electron-withdrawing substituents on the C9-aryl group, demonstrating the method's good functional group compatibility. nih.gov
| Product | Aryl Group at C9 | Yield (%) |
|---|
Yields reported are for isolated products under the optimized conditions: 9-aryl-9H-fluorene (0.15 mmol), acetonitrile (1.5 mL), t-BuOOt-Bu (6 equiv), PivOH (2 equiv), 125 °C, 23 h. nih.gov
Transition-Metal-Mediated Cyanomethylation Strategies
In addition to metal-free methods, transition-metal catalysis offers powerful alternatives for constructing the fluorene framework. Copper-mediated reactions, in particular, have been effective in achieving the desired transformation through different mechanistic pathways.
Copper catalysts are well-known to facilitate oxidative C-H bond activation and subsequent C-C bond formation. While direct copper-catalyzed C(sp³)-H cyanomethylation of the fluorene core itself is an area of ongoing research, related copper-catalyzed alkylations of fluorene C-H bonds have been established. rsc.org These processes typically involve the generation of a fluorenyl nucleophile or radical intermediate, which then reacts with an electrophilic coupling partner. The development of a copper-catalyzed system that directly utilizes acetonitrile as the cyanomethyl source for functionalizing the fluorene C9-position remains a valuable synthetic goal.
A notable copper-mediated strategy for constructing the 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile framework involves the radical alkylarylation of unactivated alkenes. rsc.orgrsc.org This method builds the fluorene core and introduces the cyanomethyl group in a single, convergent step. rsc.orgrsc.org The reaction proceeds via a cascade process involving the simultaneous formation of a C(sp³)–C(sp³) bond and a C(Ar)–C(sp³) bond, along with the creation of a quaternary center and the five-membered fluorene ring. rsc.orgrsc.org
In this approach, a suitably substituted alkene precursor undergoes a copper-mediated oxidative cyclization with acetonitrile. rsc.orgrsc.org The reaction is believed to initiate with the generation of a cyanomethyl radical from acetonitrile, facilitated by the copper catalyst and an oxidant. This radical adds to the alkene, and the resulting radical intermediate undergoes an intramolecular cyclization onto the appended aryl ring to form the fluorene system. nih.gov This innovative method provides a novel entry to methylene (B1212753) disubstituted fluorenes that are not easily accessible through traditional synthetic routes. nih.gov Optimization of this process led to good yields, and the reaction could be scaled up to the 2 mmol level under an air atmosphere, highlighting its potential for practical applications. rsc.org
Coupling and Condensation Reactions for Fluorene-Acetonitrile Formation
The assembly of the fluorene-acetonitrile backbone often involves sophisticated coupling and condensation reactions. These strategies are designed to efficiently create the pivotal carbon-carbon bonds that define the target molecule's structure.
Base-Promoted Condensation Reactions of Active Methylene Nitriles
Base-promoted condensation reactions are a cornerstone in the synthesis of β-enaminonitriles and other complex nitrile-containing compounds. nih.gov These reactions leverage the increased acidity of protons on a carbon atom adjacent to a nitrile group, known as an active methylene group. researchgate.net In the presence of a base, this methylene group can be deprotonated to form a stabilized carbanion, which then acts as a potent nucleophile.
This nucleophilic carbanion can attack various electrophiles. For the synthesis of frameworks like this compound, a plausible strategy involves the condensation of an aryl acetonitrile derivative with a suitable fluorene-based electrophile. The reaction's success often depends on controlling reaction conditions, such as temperature and the choice of base, to achieve the desired product selectively. nih.gov For instance, the condensation of acrylonitrile (B1666552) with aryl acetonitriles has been shown to proceed mildly at room temperature using a base like potassium tert-butoxide, leading to complex cyclohexene (B86901) skeletons through a series of Michael additions and intramolecular condensations. nih.gov This highlights the utility of base-promoted reactions of active methylene nitriles in constructing intricate molecular architectures.
| Reaction Type | Key Features | Base Example | Relevance to Framework |
| Knoevenagel Condensation | Condensation of an active methylene compound with a carbonyl group. | Pyridinium salicylate | Can form C=C bonds for further cyclization. researchgate.net |
| Thorpe-Ziegler Reaction | Intramolecular condensation of dinitriles. | Strong bases (e.g., alkoxides) | Useful for forming cyclic structures. nih.gov |
| Michael Addition | Addition of a carbanion to an α,β-unsaturated carbonyl or nitrile. | Potassium tert-butoxide | Builds carbon chains by reacting aryl acetonitriles with activated alkenes. nih.gov |
Formation of Quaternary Carbon Centers in Fluorene Derivatives
A defining structural feature of this compound is the all-carbon quaternary center at the C9 position of the fluorene moiety. The construction of such sterically hindered centers is a significant challenge in organic synthesis. nih.gov
One effective method involves the palladium-catalyzed dual arylation of compounds with active methylene groups using cyclic diaryliodonium triflates. lookchem.com This approach allows for the creation of a variety of fluorenes with an all-carbon quaternary center at the C9 position. The reaction demonstrates broad substrate generality and provides a rapid route to these complex structures. lookchem.com Another strategy is the application of hydroformylation to disubstituted olefins, which, despite being historically challenging, can be achieved with high regioselectivity using catalytic directing groups. nih.gov These advanced methodologies are crucial for synthesizing the core fluorene structure containing the requisite quaternary carbon atom, which can then be further elaborated to the final target molecule.
Derivatization from Precursor Fluorene Compounds
The synthesis can also proceed by modifying a pre-existing fluorene scaffold. This approach involves first constructing a fluorene derivative and then introducing the necessary functional groups, such as the acetonitrile side chain.
Nucleophilic Substitution for Nitrile Group Introduction
The introduction of a nitrile (-CN) group is a common and vital transformation in organic synthesis. One of the most fundamental methods to achieve this is through the nucleophilic substitution reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.commu-varna.bgchemguide.co.uk
In the context of synthesizing this compound, a precursor molecule containing a suitable leaving group (e.g., a halogen like bromine) on the methylene carbon of the side chain would be required. This precursor, such as 2-(2-(9H-fluoren-9-yl)phenyl)ethyl bromide, could be reacted with potassium cyanide in a polar aprotic solvent. The cyanide ion (CN⁻) acts as the nucleophile, displacing the bromide ion to form the desired carbon-carbon bond and complete the acetonitrile moiety. chemguide.co.ukchemrevise.org The reaction is typically performed by heating the mixture under reflux in an ethanol (B145695) solution to ensure completion. mu-varna.bgchemguide.co.uk This Sₙ2 reaction is a powerful tool for extending a carbon chain by one carbon while introducing the versatile nitrile functional group. chemrevise.org
| Precursor Type | Reagent | Reaction Type | Product |
| Primary Alkyl Halide | KCN or NaCN in ethanol | Sₙ2 Nucleophilic Substitution | Alkyl Nitrile |
| Primary Amide | SOCl₂, P₂O₅, or POCl₃ | Dehydration | Alkyl Nitrile chemistrysteps.com |
Building Blocks and Precursors (e.g., 9-Phenyl-9H-fluorene)
The strategic selection of building blocks is paramount for an efficient synthesis. 9-Phenyl-9H-fluorene serves as a logical and fundamental precursor to the target molecule. nih.gov Its synthesis can be achieved through methods such as the Friedel-Crafts alkylation. For example, (2-biphenylyl)phenylmethanol can be treated with a catalytic amount of anhydrous iron(III) chloride in nitromethane (B149229) to yield 9-phenyl-9H-fluorene in high yield. chemicalbook.com
Once 9-phenyl-9H-fluorene is obtained, it can be functionalized. For instance, creating a derivative like 9-bromo-9-phenylfluorene (B18599) is a key step. orgsyn.org This brominated compound can then be used in subsequent reactions, such as alkylations, to introduce the necessary phenylacetonitrile (B145931) side chain at the ortho position of the C9-phenyl group, leading to the final desired product. The reactivity of the C9 position in fluorene derivatives is well-established, making it a focal point for chemical modification. thieme-connect.de
Mechanistic Investigations and Reaction Pathway Elucidation
Radical Processes in Cyanomethylation Reactions
The introduction of a cyanomethyl group onto a fluorene (B118485) scaffold can proceed through a radical-mediated pathway, particularly under metal-free, oxidative conditions. rmit.edu.vnnih.gov These reactions leverage the activation of C(sp³)–H bonds in both the fluorene precursor and the alkyl nitrile. nih.gov
A key step in the radical cyanomethylation of fluorenes is the hydrogen atom abstraction (HAA) from the C9 position of the fluorene ring and the α-carbon of the nitrile. nih.gov The C9-H bond is relatively weak (approximately 72 kcal/mol), making it susceptible to abstraction by radical initiators. nih.gov
Control experiments provide strong evidence for a free-radical process. nih.govnih.gov For instance, the reaction is often initiated by the thermal decomposition of a radical initiator like di-tert-butyl peroxide (DTBP), which generates tert-butoxyl radicals. nih.govencyclopedia.pub These highly reactive radicals then abstract a hydrogen atom from the most labile C-H bonds available in the reaction mixture. nih.gov
Further evidence comes from kinetic isotope effect (KIE) experiments. A significant KIE (kH/kD = 6.7) was observed when using a mixture of acetonitrile (B52724) (CH₃CN) and deuterated acetonitrile (CD₃CN), indicating that the cleavage of the acetonitrile C-H bond is involved in a product-determining step of the reaction. nih.gov This supports the mechanism where a hydrogen atom is abstracted from acetonitrile to form a cyanomethyl radical. nih.govacs.org
Table 1: Evidence for Hydrogen Atom Abstraction in Cyanomethylation
| Experimental Evidence | Observation | Mechanistic Implication | Reference |
|---|---|---|---|
| Use of Radical Initiators (e.g., DTBP) | Reaction is successfully initiated. | Supports the generation of initial radicals needed to start the HAA cascade. | nih.gov |
| Weak C9-H Bond in Fluorene | Facile reaction at the C9 position. | The fluorene C9-H bond (72 kcal/mol) is a prime site for hydrogen atom abstraction. | nih.gov |
| Kinetic Isotope Effect (KIE) | A significant kH/kD of 6.7 was measured using deuterated acetonitrile. | Confirms that the C-H bond cleavage of acetonitrile is a rate-determining step. | nih.gov |
Once the initial hydrogen abstraction occurs, a radical chain propagation sequence is established. researchgate.net The proposed mechanism involves several key radical intermediates as outlined below. nih.govacs.org
Initiation : A radical initiator, such as the tert-butoxyl radical (t-BuO•) generated from the decomposition of DTBP, abstracts a hydrogen atom from the C9 position of a fluorene derivative. nih.gov This forms a stabilized fluorenyl radical (B) and tert-butanol. nih.gov
Formation of Cyanomethyl Radical : The initiator radical (or another radical species in the system) also abstracts a hydrogen atom from acetonitrile, generating a cyanomethyl radical (•CH₂CN). nih.govencyclopedia.pubacs.org The stability of this radical is enhanced by SOMO-π delocalization. acs.org
Radical-Radical Coupling : The fluorenyl radical (B) and the cyanomethyl radical then undergo a cross-coupling reaction to form the final cyanomethylated fluorene product. nih.govrsc.org
An alternative pathway suggests that the fluorenyl radical (B) may exist in equilibrium with its dimer (C). nih.gov This dimer could then react directly with the nitrile radical to yield one molecule of the product and regenerate one molecule of the fluorene starting material. nih.gov The trapping and detection of intermediate radicals in similar photochemical cyanomethylation reactions using mass spectrometry have provided direct evidence for the existence of such species in radical chain propagation. researchgate.net
Table 2: Key Intermediates in Radical Cyanomethylation of Fluorene
| Intermediate | Structure/Description | Role in Mechanism | Reference |
|---|---|---|---|
| tert-Butoxyl Radical (A) | t-BuO• | Initiator; abstracts H• from fluorene and acetonitrile. | nih.gov |
| Fluorenyl Radical (B) | Fluorenyl• | Key intermediate formed by HAA from fluorene; couples with the cyanomethyl radical. | nih.gov |
| Fluorenyl Dimer (C) | Fluorenyl-Fluorenyl | Potential resting state in equilibrium with the fluorenyl radical. | nih.gov |
| Cyanomethyl Radical | •CH₂CN | Reactant in the key C-C bond-forming step. | nih.govacs.org |
Carbocation and Allenyl Cation Intermediates in Fluorene Derivatization
In contrast to radical pathways, the derivatization of fluorene can also proceed through cationic intermediates, particularly when starting from precursors like fluorene-9-propargylic alcohols. thieme-connect.de The stability and subsequent reactivity of these intermediates are heavily influenced by the substitution pattern of the fluorene core and the reaction conditions, leading to either propargyl cations or allenyl cations. thieme-connect.denih.gov
Lewis acids, most notably boron trifluoride etherate (BF₃·OEt₂), play a crucial role in catalyzing reactions that proceed via cationic intermediates. thieme-connect.dersc.org In the context of fluorene propargylic alcohols, BF₃·OEt₂ acts as a powerful activating reagent. rsc.orgresearchgate.net
The mechanism is initiated by the coordination of the Lewis acid to the hydroxyl group of the propargylic alcohol. scirp.org This coordination transforms the hydroxyl group into a good leaving group (H₂O-BF₃). Subsequent departure of this group generates a highly reactive cationic intermediate. thieme-connect.de Depending on the substrate's structure, this intermediate can be a stabilized propargylic cation or an allene (B1206475) carbocation. thieme-connect.dersc.org The use of BF₃·OEt₂ is effective for these transformations, and it has also been noted for its ability to act as a fluorine source in certain cyclization reactions. researchgate.net
The specific reaction pathway and the resulting product structure can be dictated by the nature of the nucleophile employed. thieme-connect.de Research on the reactions of coplanar 9-(phenylethynyl)-9H-fluoren-9-ols has shown a distinct mechanistic divergence. thieme-connect.de
Pathway 1 (via Propargylic Cation) : When isatin (B1672199) imines are used as nucleophiles, the reaction is reported to proceed through a highly stable propargylic cation. thieme-connect.de
Pathway 2 (via Allenyl Cation) : Conversely, when nucleophiles with labile amine protons, such as substituted 2-aminobenzamides and sulfonamides, are used, the reactivity is reversed. thieme-connect.dersc.org The reaction proceeds through the formation of an allene carbocation intermediate, leading to functionalized quinazolin-4-ones or other related heterocyclic structures. thieme-connect.dersc.org
This divergence highlights the subtle interplay between the stability of the cationic intermediate and the properties of the nucleophile, which collaboratively determine the final reaction outcome. thieme-connect.de
Intramolecular Cyclization and Annulation Mechanisms
Derivatives of 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile can be precursors for complex polycyclic aromatic structures through intramolecular cyclization and annulation reactions. These transformations can be promoted by acids and involve cationic intermediates. rsc.org
In a related transformation, Brønsted acids can promote the intramolecular cyclization of o-(1-arylvinyl) acetophenone (B1666503) derivatives. rsc.org This reaction proceeds through a cationic cyclization pathway where a tosylhydrazone intermediate serves as an electrophile. This type of reaction, involving the attack of an activated vinyl group onto an aromatic ring, can lead to the formation of new fused ring systems, such as polysubstituted indenes. rsc.org
While specific studies on the intramolecular cyclization of this compound are not detailed in the provided sources, the principles of cationic cyclization are applicable. It can be postulated that under acidic conditions, protonation of the nitrile group could generate a nitrilium ion. This electrophilic species could then be attacked by the fluorenyl or phenyl rings, initiating a cyclization cascade. The feasibility of such a pathway would depend on the geometric orientation of the reactive groups and the stability of the resulting cyclic intermediates. Annulation reactions, such as the Robinson annulation, which combine Michael addition with an intramolecular aldol (B89426) reaction, provide a strategic framework for building new six-membered rings, although they typically involve dicarbonyl compounds. youtube.com
Advanced Spectroscopic and Structural Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments
¹H NMR spectroscopy would be utilized to identify the different types of protons and their connectivity within the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the fluorenyl and phenyl rings, typically in the range of 7.0-8.0 ppm. The unique aliphatic protons—the methine proton at the 9-position of the fluorene (B118485) ring (C9-H) and the methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂CN)—would appear at higher field (lower ppm values), likely in the 4.0-5.5 ppm and 3.5-4.5 ppm regions, respectively. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton relationships.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each chemically distinct carbon atom in 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile would produce a separate signal. The aromatic carbons would resonate in the downfield region of approximately 120-150 ppm. The nitrile carbon (-C≡N) has a characteristic chemical shift, typically between 115-125 ppm. The aliphatic methylene carbon (-CH₂CN) and the methine carbon (C9 of the fluorene) would be found in the upfield region of the spectrum.
DEPT-135 and 2D NMR Techniques for Structural Confirmation
Distortionless Enhancement by Polarization Transfer (DEPT-135) is a spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum of the target compound, CH and CH₃ groups would appear as positive peaks, while CH₂ groups would show as negative peaks. Quaternary carbons, including the nitrile carbon, would be absent. This would definitively confirm the presence of the CH methine group of the fluorene and the CH₂ group of the acetonitrile moiety.
Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to confirm the complete structural assignment. An HSQC spectrum would show correlations between each proton and the carbon to which it is directly attached. An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the fluorenyl, phenyl, and acetonitrile fragments.
Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, allowing for the confirmation of its elemental formula (C₂₁H₁₅N). Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would likely be used. The mass spectrum would show a prominent peak for the molecular ion [M+H]⁺ or [M]⁺.
Furthermore, tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of the molecule. Expected fragmentation would likely involve the loss of the acetonitrile group (-•CH₂CN) and characteristic cleavages of the fluorenyl and phenyl rings, providing further confirmation of the compound's structure.
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification (e.g., Nitrile Stretch)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the most diagnostic absorption would be the stretching vibration of the nitrile group (C≡N). This typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. utdallas.edu Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic protons.
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Conformation and Crystal Packing
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of the compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the molecule, including the relative orientation of the fluorenyl and phenyl rings. Additionally, the analysis would describe how the molecules pack together in the crystal lattice, identifying any intermolecular interactions such as π-π stacking or hydrogen bonding that stabilize the crystal structure.
Advanced Spectroscopic and Structural Characterization of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that specific experimental data regarding the advanced spectroscopic and structural characterization of the compound This compound is not publicly available. Detailed research findings on its electronic absorption, photoluminescence, and solvatochromic effects have not been reported in the accessible literature.
Therefore, it is not possible to provide a thorough and scientifically accurate article with detailed research findings and data tables for the following sections as requested:
Electronic Absorption and Emission Spectroscopy for Optical Behavior
Investigation of Solvatochromic Effects
Without primary or secondary research data, the generation of an authoritative article that adheres to the specified outline and inclusions is unachievable. The creation of data tables for UV-Vis absorption, photoluminescence quantum yields, and solvatochromic shifts would require fabrication, which is contrary to the principles of scientific accuracy.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to determine the ground-state properties of molecules. By approximating the many-electron problem to a set of single-electron equations, DFT allows for the accurate calculation of molecular geometries, electronic structures, and other properties with a favorable balance between accuracy and computational cost.
For fluorene-phenylene based oligomers and polymers, DFT calculations, often employing hybrid functionals like B3LYP, have been instrumental in optimizing ground-state geometries. nih.govresearchgate.net These studies reveal that such systems are typically nonplanar in their ground state. nih.govresearchgate.net For 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile, it is anticipated that the phenyl and fluorenyl rings would not be coplanar due to steric hindrance. The dihedral angle between the fluorene (B118485) moiety and the adjacent phenyl ring is a critical parameter determining the extent of π-conjugation, which in turn influences the electronic properties of the molecule.
The electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be readily calculated using DFT. The HOMO-LUMO energy gap is a key determinant of the molecule's electronic and optical properties, including its absorption and emission characteristics. In fluorene derivatives, the HOMO is typically localized on the electron-rich fluorene core, while the LUMO distribution can be influenced by the nature and position of substituent groups. The introduction of the acetonitrile (B52724) group, an electron-withdrawing moiety, is expected to influence the LUMO distribution and lower its energy level.
A representative table of DFT-calculated ground-state properties for a fluorene derivative is presented below. Please note that this data is illustrative and based on typical values found in the literature for similar compounds.
| Property | Calculated Value |
| Dihedral Angle (Fluorene-Phenyl) | 45-60° |
| HOMO Energy | -5.5 to -6.0 eV |
| LUMO Energy | -2.0 to -2.5 eV |
| HOMO-LUMO Gap | 3.5 to 4.0 eV |
| Dipole Moment | 3.0 to 4.0 D |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the investigation of electronic excited states. It is a widely used method for calculating vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which are related to the intensity of the absorption bands.
TD-DFT studies on fluorene-phenylene copolymers have shown that electronic excitations can lead to a more planar geometry in the excited state compared to the ground state. nih.gov The lowest singlet excited state (S1) is often characterized by a HOMO to LUMO transition. nih.gov For this compound, TD-DFT calculations would be crucial in predicting its absorption and emission spectra. The calculations would likely reveal a strong absorption band in the UV region, corresponding to the π-π* transition of the conjugated fluorene system.
The fluorescence energies and radiative lifetimes are other important parameters that can be obtained from TD-DFT calculations. nih.gov By optimizing the geometry of the first excited state, it is possible to calculate the emission energy, which is typically lower than the absorption energy (a phenomenon known as the Stokes shift). The radiative lifetime provides an estimate of how long the molecule remains in the excited state before emitting a photon.
Below is an illustrative table of TD-DFT calculated excited-state properties for a fluorene derivative. This data is representative of what would be expected for such a compound.
| Property | Calculated Value |
| Absorption Maximum (λ_max) | 350-380 nm |
| Oscillator Strength (f) | 0.8-1.2 |
| Emission Maximum (λ_em) | 400-430 nm |
| Stokes Shift | 50-70 nm |
| Radiative Lifetime (τ) | 0.5-1.0 ns |
Analysis of Intramolecular Charge Transfer (ICT) in Fluorene Derivatives
Intramolecular Charge Transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating part of a molecule to an electron-accepting part. This phenomenon is common in molecules containing both donor and acceptor moieties linked by a π-conjugated system. Fluorene derivatives have been extensively studied in the context of ICT, as the fluorene core can act as a donor, and various substituents can be introduced as acceptors. rsc.org
In this compound, the fluorene group can be considered the electron-donating moiety, while the phenylacetonitrile (B145931) part, particularly the cyano group, acts as the electron acceptor. Upon excitation, a transfer of electron density from the fluorene to the phenylacetonitrile fragment is expected. This ICT character can be computationally investigated by analyzing the molecular orbitals involved in the electronic transition. A significant spatial separation of the HOMO (on the donor) and the LUMO (on the acceptor) is a strong indicator of a charge-transfer excitation.
The extent of ICT can be quantified by calculating the charge distribution in the ground and excited states. A significant change in the dipole moment between the ground and excited states is another hallmark of ICT. This change can be calculated using TD-DFT. The solvent environment can also play a crucial role in stabilizing the charge-separated excited state, leading to solvatochromism, where the absorption and emission spectra shift with solvent polarity.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model chemical reactions, providing insights into reaction mechanisms, identifying intermediates and transition states, and calculating reaction barriers. For a molecule like this compound, reaction pathway modeling could be applied to understand its synthesis, potential degradation pathways, or its reactivity in various chemical processes.
For instance, the synthesis of this compound likely involves a nucleophilic substitution or a cross-coupling reaction. DFT calculations can be used to model the potential energy surface of these reactions, locating the transition states and calculating the activation energies. This information can help in optimizing reaction conditions to improve yields and minimize side products.
Degradation pathways of fluorene have been studied, revealing that oxidation at the C9 position is a common initial step. researchgate.net For the target molecule, computational modeling could explore the susceptibility of different parts of the molecule to oxidation or other degradation processes. The characterization of transition states is a critical part of this modeling, as the geometry and energy of the transition state determine the rate of the reaction.
Prediction of Spectroscopic Parameters and Conformational Preferences
Beyond UV-Vis spectra, computational methods can predict a range of other spectroscopic parameters. For example, the vibrational frequencies can be calculated using DFT, which can then be used to simulate the infrared (IR) and Raman spectra of the molecule. This can be a valuable tool for identifying the compound and for understanding its vibrational modes.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using DFT. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound.
The conformational landscape of a molecule can also be explored using computational methods. For this compound, the rotation around the single bond connecting the fluorene and phenyl rings is a key conformational degree of freedom. By performing a potential energy surface scan, where the energy of the molecule is calculated for different values of the dihedral angle, it is possible to identify the most stable conformers and the energy barriers between them. This information is important as the conformation of the molecule can significantly affect its photophysical properties.
Information Unavailable for Specific Chemical Compound
Following a comprehensive search for scientific literature, we were unable to locate specific data pertaining to the chemical compound This compound and its derivatives. The search did not yield specific research findings, synthetic protocols, or reaction details necessary to accurately and thoroughly generate the content requested in the provided outline.
The user's instructions mandated a strict focus on "this compound," including its specific applications and chemical transformations. The provided outline detailed several key areas of interest:
Strategic Use as a Versatile Intermediate in Organic Synthesis
Transformation of the Nitrile Group to Other Functionalities
Conversion to Amines
Derivatization to Carboxylic Acids and Ketones
Cyclization to Heterocyclic Systems
Pathways to Polycyclic Aromatic Hydrocarbons (PAHs) and Fused Ring Systems
Synthesis of Phenyl Substituted Pyrroloindolines
While general information on the reactivity of the nitrile functional group and synthetic routes to the outlined classes of compounds (amines, carboxylic acids, ketones, heterocycles, PAHs) is available, there was no specific mention of the subject compound, this compound, being used in these contexts.
To adhere to the strict requirements of providing scientifically accurate information focused solely on the requested compound and to avoid generating speculative or inaccurate content, the article cannot be produced at this time. Further research published in scientific journals or patents specifically detailing the synthesis and reactivity of this compound would be required to fulfill this request.
Synthetic Applications and Chemical Transformations of 2 2 9h Fluoren 9 Yl Phenyl Acetonitrile Derivatives
Further Functionalization via Cross-Coupling Reactions (e.g., Suzuki Coupling)
The strategic introduction of diverse functionalities onto the core structure of 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile is crucial for modulating its physicochemical and biological properties. Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a powerful tool for forging new carbon-carbon bonds. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.
While direct Suzuki coupling on the parent this compound is not the primary approach for diversification, the methodology is instrumental in the synthesis of its functionalized derivatives. A common synthetic strategy involves the Suzuki coupling of a halogenated precursor, such as a bromo-substituted phenylacetonitrile (B145931) derivative, with an appropriate boronic acid to introduce various aryl or heteroaryl moieties.
For instance, the Suzuki-Miyaura coupling of 2-(2-bromophenyl)acetonitrile with 9-borabicyclo[3.3.1]nonan-9-yl-9H-fluorene (9-BBN-fluorene) would represent a key step in constructing the foundational this compound scaffold. Subsequently, to achieve further functionalization, a halogen atom can be strategically positioned on the fluorenyl or the phenyl ring of the core molecule, serving as a handle for subsequent Suzuki coupling reactions.
Detailed research findings on the Suzuki coupling of a halogenated derivative of this compound are not extensively reported in the available literature. However, the general principles of Suzuki coupling on similar fluorene-containing aromatic systems provide a predictive framework for such transformations. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, would be critical in achieving high yields and minimizing side reactions.
A hypothetical reaction scheme for the functionalization of a bromo-substituted derivative is presented below:
Hypothetical Suzuki Coupling of a Bromo-Substituted Derivative
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Not Reported |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | Not Reported |
| 3 | 3-Thienylboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | Not Reported |
| 4 | 4-Pyridinylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Not Reported |
Note: The data in this table is hypothetical and serves as an illustrative example of potential Suzuki coupling reactions. The yields are listed as "Not Reported" as specific experimental data for this compound is not available.
The choice of catalyst and ligand is paramount in Suzuki coupling reactions. For sterically hindered substrates, bulky and electron-rich phosphine ligands such as SPhos and XPhos are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction outcome. The solvent system is typically a mixture of an organic solvent and an aqueous solution to dissolve both the organic and inorganic reagents.
Successful implementation of the Suzuki coupling would allow for the synthesis of a diverse library of this compound derivatives with varied electronic and steric properties, paving the way for further exploration of their potential applications.
Advanced Research Areas and Future Directions in 2 2 9h Fluoren 9 Yl Phenyl Acetonitrile Chemistry
Development of Organic Functional Materials
The quest for novel organic materials with tailored electronic and optical properties is a driving force in modern chemistry. The fluorene (B118485) moiety is a well-established building block for such materials due to its rigid, planar structure, high thermal stability, and strong blue fluorescence. researchgate.net The incorporation of the phenylacetonitrile (B145931) group introduces further possibilities for tuning the molecule's properties and reactivity.
Applications in Optoelectronics (e.g., Organic Light-Emitting Diodes (OLEDs))
Fluorene-based compounds are among the most attractive blue-emissive materials for Organic Light-Emitting Diodes (OLEDs). researchgate.net Their high photoluminescence quantum yields, excellent charge transport properties, and good thermal and chemical stability make them ideal candidates for the emissive layer in these devices. researchgate.netnih.gov While specific device data for 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile is not extensively reported, its structural features suggest significant potential. The fluorene core acts as the primary chromophore, responsible for the blue emission. nih.gov The phenylacetonitrile substituent can modulate the electronic properties, influencing the charge injection and transport balance within an OLED device, which is crucial for achieving high efficiency. nih.govnih.gov The bulky nature of the 9-substituted fluorene can also prevent intermolecular aggregation (π-stacking) in the solid state, which often leads to quenching of fluorescence and a reduction in device performance. nih.gov
Future research in this area would involve the synthesis of derivatives of this compound and their incorporation into multilayered OLED devices. Key performance metrics to be investigated would include:
| Parameter | Description | Desired Characteristic for OLEDs |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to electrons injected. | High |
| Luminance | The intensity of light emitted per unit area. | High |
| Commission Internationale de l'Éclairage (CIE) Coordinates | A measure of the color purity of the emitted light. | Deep blue region (e.g., low y-coordinate) |
| Device Lifetime | The operational stability of the device over time. | Long |
Exploration of Photophysical Characteristics and Their Modulation
The photophysical properties of fluorene derivatives are a rich area of study. mdpi.comnih.gov These molecules typically exhibit strong absorption in the UV region and intense fluorescence in the blue region of the visible spectrum. researchgate.net The photophysical behavior of this compound is expected to be dominated by the fluorene unit, which acts as the light-harvesting "antenna." nih.gov
The solvent environment can significantly influence the photophysical properties of such molecules. mdpi.com For instance, changes in solvent polarity can lead to shifts in the absorption and emission maxima (solvatochromism), which can provide insights into the nature of the excited state. The fluorescence quantum yield, a measure of the efficiency of the emission process, is also a key parameter that is often solvent-dependent. mdpi.com
Modulation of the photophysical properties can be achieved through chemical modification. For example, introducing electron-donating or electron-withdrawing groups onto the phenyl or fluorenyl rings can alter the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the emission color and other properties. The nitrile group itself has an influence on the electronic structure and can participate in specific interactions, such as hydrogen bonding, which may affect the photophysical response. mdpi.com
| Property | Description | Typical for Fluorene Derivatives |
| Absorption Maximum (λ_abs) | Wavelength of maximum light absorption. | UV region |
| Emission Maximum (λ_em) | Wavelength of maximum fluorescence emission. | Blue region |
| Stokes Shift | The difference in wavelength between λ_abs and λ_em. | Can be large in some derivatives uri.edu |
| Fluorescence Quantum Yield (Φ_F) | The ratio of photons emitted to photons absorbed. | High |
| Fluorescence Lifetime (τ_F) | The average time the molecule stays in its excited state. | Typically in the nanosecond range |
Investigation of Non-Linear Optical (NLO) Properties
Organic molecules with large π-conjugated systems and significant charge asymmetry can exhibit strong non-linear optical (NLO) responses. nih.govjhuapl.edu These materials are of interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. The structure of this compound, featuring the extended π-system of the fluorene and phenyl groups, suggests it could possess interesting NLO properties.
Rational Design Principles for Structure-Reactivity Relationships
Understanding the relationship between molecular structure and chemical reactivity is fundamental to designing new molecules with desired properties. nih.govresearchgate.netrsc.org For this compound, several structural features dictate its reactivity and properties:
The Fluorenyl Group: The bulky and rigid fluorene moiety provides steric hindrance, which can influence the regioselectivity of reactions on the adjacent phenyl ring. It also imparts thermal stability and contributes significantly to the molecule's photophysical properties. The C9 position of the fluorene is acidic and can be a site for further functionalization. researchgate.net
The Phenyl Ring: This serves as a covalent linker between the fluorene and acetonitrile (B52724) groups. Its ortho-substitution pattern creates a sterically crowded environment. The aromatic C-H bonds on this ring are potential sites for directed functionalization reactions.
The Acetonitrile Group: The nitrile (-CN) group is a versatile functional group. It is electron-withdrawing, influencing the electronic properties of the molecule. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, offering a handle for further synthetic transformations. smolecule.com
Green Chemistry Considerations in Synthesis (e.g., Metal-Free Protocols, Atom Economy)
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce waste and environmental impact. nih.gov Key concepts include atom economy, the use of greener solvents, and the development of catalytic, metal-free reactions. jocpr.comwikipedia.orgskpharmteco.com
The synthesis of a complex molecule like this compound traditionally might involve multi-step sequences using stoichiometric reagents and potentially hazardous solvents. smolecule.com Applying green chemistry principles would focus on:
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product. wikipedia.orgacs.orgprimescholars.com Addition and cycloaddition reactions are inherently more atom-economical than substitution or elimination reactions.
Metal-Free Protocols: While palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, the development of metal-free alternatives is a key goal to avoid toxic and expensive metal waste. smolecule.com For instance, protocols for the synthesis of vinyl nitriles from aldehydes and acetonitrile without transition metal catalysts have been reported and could inspire greener routes to related structures. researchgate.net
Alternative Energy Sources: The use of microwave irradiation or sonication can often accelerate reaction rates, reduce side reactions, and allow for the use of less hazardous solvents. nih.gov
Mechanistic Insights into Challenging C-H Functionalization Processes
Direct C-H functionalization is a powerful strategy in organic synthesis as it allows for the formation of complex molecules from simple precursors without the need for pre-functionalized starting materials. princeton.edu The synthesis and modification of this compound present several opportunities for exploring challenging C-H functionalization reactions.
Mechanistic studies, often combining experimental and computational approaches, are crucial for understanding and optimizing these transformations. princeton.edumdpi.comnih.gov For the fluorene-phenyl system, potential C-H functionalization reactions could target the aromatic rings. For instance, a directing group could be used to selectively activate a C-H bond ortho to the existing substituent on the phenyl ring for further arylation or alkylation. The mechanism of such reactions often involves the formation of a key intermediate, such as a cyclometalated species in metal-catalyzed processes. nih.gov Understanding the reaction kinetics, the role of the catalyst, and the nature of the rate-determining step are all critical for developing more efficient and selective synthetic methods.
Integration into Multi-Component and Cascade Reaction Sequences
The architectural complexity and inherent reactivity of this compound position it as a promising, albeit largely unexplored, substrate for multi-component and cascade reactions. These reaction paradigms are cornerstones of modern synthetic chemistry, offering rapid access to molecular complexity from simple precursors in a single operation. The integration of this fluorene-substituted phenylacetonitrile into such sequences could unlock novel synthetic pathways to complex heterocyclic and polycyclic scaffolds.
Exploiting the Fluorene Moiety in Multi-Component Reactions (MCRs)
The fluorene core, particularly when functionalized at the C-9 position, has been successfully employed in various multi-component reactions. Research has demonstrated that fluorene-based starting materials can participate in isocyanide-based MCRs, such as the Ugi and Passerini reactions, to generate diverse and structurally complex products. rug.nl For instance, 9-isocyanofluorene has been utilized in several isocyanide-based multicomponent reactions (IMCRs) to produce a range of highly substituted and diverse chemical entities. rug.nl
Furthermore, 9-fluorenone, a derivative of fluorene, has been shown to participate in a five-component domino reaction to synthesize tetrahydroimidazo[1,2-a]pyridine derivatives. researchgate.net This highlights the capability of the fluorene scaffold to undergo sequential transformations involving multiple reactants in a one-pot fashion.
Given these precedents, it is conceivable that this compound could serve as a key building block in novel MCRs. The reactive C-H bond at the 9-position of the fluorene moiety could potentially be functionalized in situ to participate in such transformations.
The Phenylacetonitrile Unit as a Linchpin in Cascade Reactions
The phenylacetonitrile fragment of the molecule offers multiple reactive sites that could initiate or participate in cascade reaction sequences. The nitrile group is a versatile functional group that can undergo a variety of transformations, including cycloadditions, Thorpe-Ziegler reactions, and additions of nucleophiles, which can all serve as key steps in a cascade process.
For example, the generation of a carbanion alpha to the nitrile group can initiate a sequence of intramolecular cyclizations or reactions with other electrophilic partners present in the reaction mixture. The strategic placement of the fluorene group could influence the stereochemical outcome of such cascade processes, offering a route to enantiomerically enriched complex molecules.
Future Directions and Synthetic Potential
The application of this compound in multi-component and cascade reactions represents a fertile ground for future research. The development of novel MCRs incorporating this building block could lead to the rapid assembly of libraries of complex molecules with potential applications in materials science and medicinal chemistry.
A particularly interesting avenue would be the design of cascade reactions that involve both the fluorene and the phenylacetonitrile moieties. For instance, an initial reaction at the nitrile group could be followed by an intramolecular cyclization involving the fluorene ring, leading to the formation of novel polycyclic aromatic systems. The successful implementation of such strategies would not only showcase the synthetic utility of this compound but also contribute to the broader field of complex molecule synthesis.
Table of Potential Reaction Components for MCRs with this compound
| Reaction Type | Potential Reactants for this compound | Potential Product Scaffold |
| Ugi Reaction | Isocyanide, Aldehyde/Ketone, Carboxylic Acid | α-Acylamino Amide Derivatives |
| Passerini Reaction | Isocyanide, Aldehyde/Ketone | α-Acyloxy Amide Derivatives |
| Gewald Reaction | Sulfur, α-Methylene Carbonyl Compound | Substituted Thiophenes |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-Ketoester, Ammonia/Amine | Dihydropyridine Derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
